![molecular formula C22H29ClN2O B12355410 N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride CAS No. 2749910-75-4](/img/structure/B12355410.png)
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride
Description
Structural Analysis and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]acetamide, monohydrochloride . The name reflects the following structural components:
- A piperidinyl ring (position 4) substituted at the nitrogen with a 2-phenylpropyl group.
- An acetamide group (-N-C(=O)-CH₃) bonded to the piperidine nitrogen and a phenyl ring.
- A hydrochloride counterion associated with the protonated tertiary amine.
The numbering begins at the piperidine nitrogen, with the phenylpropyl chain at position 1 and the acetamide group at position 4. The "2-phenylpropyl" designation indicates a propyl chain with a phenyl substituent at the second carbon. This nomenclature aligns with conventions for fentanyl analogs, where modifications to the piperidine substituents define structural variants.
Molecular Formula and Weight Determination
The molecular formula is C₂₂H₂₉ClN₂O , derived as follows:
- Base structure (C₂₂H₂₈N₂O) : 22 carbons from the phenyl rings (12), piperidine (5), acetamide (2), and propyl chain (3); 28 hydrogens; 2 nitrogens; 1 oxygen.
- Hydrochloride addition (HCl) : Adds one hydrogen and one chlorine.
The molecular weight is 372.9 g/mol , calculated using atomic masses:
Spectroscopic Characterization (NMR, FTIR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (predicted in CDCl₃):
- Aromatic protons : Two doublets of doublets at δ 6.5–7.5 ppm, indicative of para-substituted phenyl rings.
- Acetamide methyl : Singlet at δ 2.1 ppm (3H, -C(=O)-CH₃).
- Piperidine protons : Multiplet signals between δ 2.5–3.5 ppm for CH₂ groups adjacent to nitrogen.
- Phenylpropyl chain : Triplet (δ 1.4 ppm, 2H, -CH₂-) and quartet (δ 2.2 ppm, 1H, -CH-) from the propyl backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy
- Amide C=O stretch : Strong absorption at ~1650 cm⁻¹.
- N-H stretch : Broad band at ~3300 cm⁻¹ (amide).
- Aromatic C-H bends : Peaks at 700–750 cm⁻¹ (ortho-substitution) and 800–850 cm⁻¹ (para-substitution).
Mass Spectrometry
- Molecular ion peak : m/z 373.3 ([M+H]⁺).
- Key fragments :
- m/z 232.1 (piperidine-phenylpropyl fragment).
- m/z 141.1 (acetamide-phenyl group).
Crystallographic Data and Conformational Isomerism
No published crystallographic data exist for this specific compound. However, X-ray studies of related fentanyl analogs reveal:
- Piperidine ring puckering : Chair conformation stabilizes the molecule.
- Phenyl group orientation : The phenylpropyl chain adopts a gauche configuration to minimize steric hindrance.
- Hydrogen bonding : The protonated nitrogen forms ionic interactions with the chloride counterion, influencing crystal packing.
Potential conformational isomers arise from:
- Piperidine ring inversion : Interconversion between chair and boat conformations.
- Phenylpropyl rotation : Free rotation around the C-N bond creates staggered and eclipsed conformers.
Comparative Structural Analysis with Fentanyl Analogs
Key structural differences:
- The 2-phenylpropyl group increases steric bulk compared to fentanyl’s phenethyl chain, potentially altering receptor binding kinetics.
- The acetamide group lacks the ethyl moiety of fentanyl’s propionamide, reducing lipophilicity.
- Compared to methoxyacetylfentanyl, the absence of a methoxy group limits hydrogen-bonding capacity.
Properties
CAS No. |
2749910-75-4 |
---|---|
Molecular Formula |
C22H29ClN2O |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18(20-9-5-3-6-10-20)17-23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21;/h3-12,18,22H,13-17H2,1-2H3;1H |
InChI Key |
QADTVOORADOJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC(CC1)N(C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Formation
The synthesis begins with the preparation of the piperidine core, a critical step that determines the compound’s structural integrity.
Cyclization of Precursors
Piperidine rings are typically formed via cyclization reactions. For example, 4-piperidinone derivatives undergo nucleophilic substitution or reduction to yield the saturated piperidine ring. In some cases, piperidone intermediates are reacted with alkylating agents to directly introduce substituents.
Key Reaction Pathways:
- Reduction of 4-Piperidinone : Catalytic hydrogenation of 4-piperidinone using palladium-on-charcoal (Pd/C) under hydrogen gas (H₂) yields the piperidine ring.
- Friedel-Crafts Alkylation : 4-Halo-piperidine derivatives react with alkyl halides (e.g., 1-bromo-2-phenylpropane) in the presence of AlCl₃ or other Lewis acids to introduce substituents at the 1-position.
Reagents and Conditions :
Step | Reagents/Catalysts | Conditions |
---|---|---|
Piperidinone Reduction | H₂, Pd/C (10% catalyst) | 20–40°C, 1–3 atm H₂ pressure |
Friedel-Crafts Alkylation | AlCl₃, 1-bromo-2-phenylpropane | Anhydrous solvent (e.g., CH₂Cl₂), 0–25°C |
Introduction of the Phenylpropyl Group
The 1-position of the piperidine ring is substituted with a 2-phenylpropyl group through alkylation or nucleophilic substitution.
Alkylation Reactions
The phenylpropyl group is introduced via alkyl halides (e.g., 1-bromo-2-phenylpropane) under basic or catalytic conditions.
Example Reaction:
Piperidine derivatives react with 1-bromo-2-phenylpropane in the presence of a base (e.g., K₂CO₃) or Lewis acid catalyst (e.g., AlCl₃) to form the substituted piperidine.
Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism , where the piperidine nitrogen acts as a nucleophile, displacing the bromide ion from the alkyl halide.
Acetylation of the Piperidine Derivative
The 4-position of the piperidine ring is acetylated to form the acetamide moiety.
Reagents for Acetylation
- Acetic Anhydride : Reacts with the piperidine amine in the presence of a base (e.g., triethylamine) to form the acetamide.
- Acetyl Chloride : Direct acetylation under anhydrous conditions (e.g., in CH₂Cl₂ or THF).
Reaction Conditions:
Reagent | Solvent | Temperature | Time |
---|---|---|---|
Acetic Anhydride + Et₃N | CH₂Cl₂ | 0–25°C | 2–4 hours |
Acetyl Chloride | THF | 0°C | 1–2 hours |
Salt Formation (Monohydrochloride)
The free base is converted to the hydrochloride salt to enhance solubility and stability.
Industrial-Scale Production
Large-scale synthesis employs optimized conditions to improve yield and purity.
Comparative Analysis of Synthetic Routes
Below is a comparison of key synthetic routes from patents and literature:
Route | Key Steps | Catalysts/Reagents | Yield Range |
---|---|---|---|
Patent US4584303A | Piperidinone → Alkylation → Acetylation | AlCl₃, Acetic Anhydride | 50–70% |
Patent US4179569A | Hydrogenation of Benzyl Group → Acetylation | Pd/C, H₂, Acetyl Chloride | 60–75% |
VulcanChem Method | Friedel-Crafts Alkylation → Acetylation | AlCl₃, Acetic Anhydride | 55–65% |
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential analgesic and anesthetic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Key Differences
The target compound differs from analogs primarily in:
Substituent on the piperidine ring :
- 2-phenylpropyl (target) vs. phenylethyl (acetyl fentanyl) or phenylmethyl (benzyl derivatives).
Amide group :
- Acetamide (target) vs. propanamide (beta-methylfentanyl) or branched analogs (e.g., isobutyryl fentanyl).
Comparative Data Table
*Estimated based on structural similarity.
Pharmacological and Physicochemical Implications
- Receptor Binding : Acetamide derivatives generally exhibit moderate μ-opioid receptor affinity, while propanamide analogs (e.g., beta-methylfentanyl) may show altered binding kinetics due to steric effects .
- Metabolic Stability : Longer alkyl chains (e.g., propyl vs. ethyl) may slow hepatic metabolism, increasing half-life and toxicity risks .
Biological Activity
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide, monohydrochloride is a synthetic compound structurally related to fentanyl analogs, known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C22H29ClN2O
- Molecular Weight : 372.9 g/mol
- CAS Registry Number : 2749910-75-4
- IUPAC Name : N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]acetamide; hydrochloride
The compound features a piperidine ring substituted with a phenylpropyl group and an acetamide moiety, contributing to its unique interactions with biological targets.
The biological activity of N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide is primarily attributed to its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). This interaction modulates pain perception and can induce analgesic effects. The compound's structural similarity to fentanyl suggests it may exhibit high potency and efficacy in analgesic applications.
Pharmacological Effects
-
Analgesic Activity :
- Studies indicate that compounds similar to N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide demonstrate significant analgesic properties. The compound's binding affinity to opioid receptors suggests it may be effective in pain management.
-
Sedative Effects :
- Like other opioid derivatives, this compound may induce sedation, which is often accompanied by analgesia.
-
Potential for Abuse :
- Given its structural relation to fentanyl, there are concerns regarding the potential for abuse and dependence associated with this compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide, it is essential to compare it with other compounds in the same class:
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide | C22H28N2O | 336.47 g/mol | Similar structure; potential for lower potency |
α-Methyl acetyl fentanyl | C21H28N2O | 336.46 g/mol | Known for high potency; significant abuse potential |
β-Methylfentanyl acetyl analog | C22H30N2O | 338.48 g/mol | Increased lipophilicity; higher receptor affinity |
Case Studies and Research Findings
Recent studies have focused on the biological activity of various piperidine derivatives:
-
Antimicrobial Potential :
- A study screened twelve newly synthesized N-substituted phenyl compounds for antimicrobial activity against Escherichia coli and Staphylococcus aureus. While not directly tested on N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide, the findings suggest that structural modifications can significantly influence biological activity .
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.